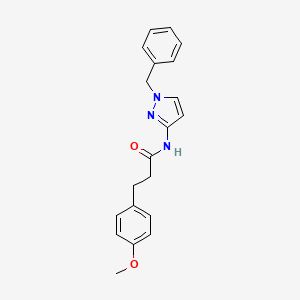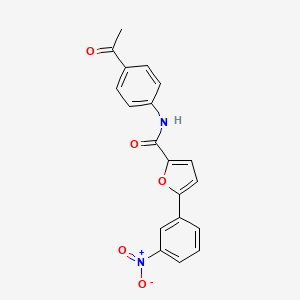![molecular formula C14H13N3OS B6001138 N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-thiophenecarboxamide](/img/structure/B6001138.png)
N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-thiophenecarboxamide, commonly referred to as MBT, is a chemical compound that has been of great interest to researchers in recent years. MBT is a benzimidazole derivative that has shown promise in various scientific applications, including as an anticancer agent, an antiviral agent, and an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of MBT is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cancer cell growth, viral replication, and inflammation. For example, MBT has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. MBT has also been shown to inhibit the activation of the NF-κB signaling pathway, which is involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
MBT has been shown to have various biochemical and physiological effects. In vitro studies have shown that MBT can induce apoptosis in cancer cells, inhibit viral replication, and reduce inflammation. In vivo studies in animal models have shown that MBT can inhibit tumor growth, reduce inflammation, and improve symptoms of inflammatory bowel disease and rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
MBT has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its scientific research applications. However, there are also some limitations to using MBT in lab experiments. For example, MBT is not very soluble in water, which can make it difficult to administer in certain experiments. Additionally, the mechanism of action of MBT is not fully understood, which can make it challenging to interpret the results of experiments.
Future Directions
There are several future directions for research on MBT. One area of interest is the development of more effective and selective MBT derivatives for use as anticancer agents. Another area of interest is the investigation of the potential use of MBT as an antiviral agent for the treatment of viral infections such as hepatitis C and influenza. Additionally, more research is needed to fully understand the mechanism of action of MBT and its effects on various signaling pathways and enzymes.
Synthesis Methods
The synthesis of MBT involves the reaction of 2-thiophenecarboxylic acid with 1-methyl-1H-benzimidazole in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure MBT.
Scientific Research Applications
MBT has been extensively studied for its potential use in various scientific applications. One of the most promising applications of MBT is as an anticancer agent. Studies have shown that MBT can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. MBT has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for anticancer agents.
In addition to its anticancer properties, MBT has also been investigated for its antiviral and anti-inflammatory properties. Studies have shown that MBT can inhibit the replication of the hepatitis C virus and the influenza A virus. MBT has also been shown to reduce inflammation in animal models of inflammatory bowel disease and rheumatoid arthritis.
Properties
IUPAC Name |
N-[(1-methylbenzimidazol-2-yl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c1-17-11-6-3-2-5-10(11)16-13(17)9-15-14(18)12-7-4-8-19-12/h2-8H,9H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDDFCFCWKTWMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CNC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,4-dimethoxyphenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6001075.png)
![4-methyl-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B6001080.png)
![N'-{[3-(4-ethylphenyl)-1H-pyrazol-4-yl]methylene}-2-naphthalenesulfonohydrazide](/img/structure/B6001087.png)
![3-[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyano-N-(4-fluorophenyl)acrylamide](/img/structure/B6001099.png)
![7-(cyclopropylmethyl)-2-[3-(2-isoxazolidinyl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6001102.png)
![2-cyano-3-[5-(2-methoxy-4-nitrophenyl)-2-furyl]-N-(4-methoxyphenyl)acrylamide](/img/structure/B6001107.png)

![4-[(4-benzyl-1-piperazinyl)carbonyl]-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine](/img/structure/B6001121.png)

![1-[3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanoyl]piperidine](/img/structure/B6001141.png)

![3-(2,3-dichlorophenyl)-6-(1,2,3-thiadiazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B6001163.png)

![5-{[{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}(isopropyl)amino]methyl}-2-pyrrolidinone](/img/structure/B6001172.png)
